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4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid in Organic Synthesis
Application Notes and Protocols for 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Versatile Scaffold for Medicinal Chemistry
4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid is a bespoke building block of significant interest in the landscape of modern drug discovery. Its structure, which combines a benzoic acid moiety, a methoxy group, and a primary amide-containing ether linkage, presents a trifecta of functionalities ripe for synthetic elaboration. This molecule serves as a valuable scaffold, enabling chemists to explore novel chemical space in the pursuit of new therapeutic agents. The strategic placement of its functional groups allows for the generation of diverse libraries of compounds with potential applications in a range of therapeutic areas, including but not limited to, anti-inflammatory and analgesic drug development.[1][2] This guide provides a comprehensive overview of the synthesis and potential applications of this versatile intermediate, underpinned by established chemical principles and practical, field-proven insights.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid is provided in the table below.
| Property | Value | Source |
| CAS Number | 869464-82-4 | |
| Molecular Formula | C₁₀H₁₁NO₅ | |
| Molecular Weight | 225.20 g/mol |
Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid and its precursors. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each specific chemical used in the synthesis.
Synthetic Protocol: A Reliable Route via Williamson Ether Synthesis
The most direct and reliable method for the synthesis of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid is the Williamson ether synthesis.[3][4][5][6] This classic Sₙ2 reaction involves the alkylation of a phenoxide with an alkyl halide. In this case, the readily available and bio-renewable starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), is reacted with 2-chloroacetamide.[7][8][9]
Reaction Scheme:
Figure 1: Synthetic scheme for 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq.).
-
Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. The base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[3][6]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-chloroacetamide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into an excess of cold water.
-
Acidify the aqueous solution to a pH of approximately 2-3 using a dilute solution of hydrochloric acid (HCl). This will protonate the carboxylate, causing the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid.
-
Causality Behind Experimental Choices:
-
Choice of Base: A mild inorganic base like potassium carbonate is preferred over strong bases like sodium hydride to avoid potential side reactions, such as hydrolysis of the amide functionality on 2-chloroacetamide.
-
Choice of Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic, which favors Sₙ2 reactions, and it can dissolve both the starting materials and the intermediate phenoxide.
-
Temperature Control: Heating the reaction is necessary to provide sufficient activation energy for the Sₙ2 reaction to proceed at a reasonable rate. However, excessive heat should be avoided to prevent decomposition of the reactants or products.
Applications in Organic Synthesis and Drug Discovery
The true utility of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid lies in its capacity as a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups—a carboxylic acid, a primary amide, and a methoxy group—allows for a wide range of subsequent chemical transformations.
Figure 2: Potential reaction pathways for synthetic elaboration.
Elaboration of the Carboxylic Acid:
The carboxylic acid moiety is a prime handle for derivatization. It can readily undergo:
-
Amide Bond Formation: Coupling with a wide variety of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amide derivatives. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Esterification: Reaction with alcohols under acidic conditions or via other esterification protocols can yield a series of esters, which can act as prodrugs or fine-tune the lipophilicity of the molecule.
Modification of the Primary Amide:
The primary amide offers another site for chemical modification:
-
Dehydration: Treatment with dehydrating agents can convert the primary amide into a nitrile, which is a versatile functional group in its own right.
-
Hofmann Rearrangement: This classic reaction can be used to convert the primary amide into a primary amine, providing a different point of attachment for further diversification.
Aromatic Ring Substitution:
The benzene ring itself can be further functionalized through electrophilic aromatic substitution reactions. The existing methoxy and ether linkages are ortho-, para-directing groups, which can guide the introduction of new substituents to specific positions on the ring.
Conclusion: A Gateway to Novel Chemical Entities
4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid is more than just a chemical compound; it is a strategic tool for the medicinal chemist and the synthetic organic chemist. Its straightforward synthesis from readily available starting materials, combined with its rich chemical functionality, makes it an attractive building block for the construction of novel molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile scaffold in their quest for the next generation of therapeutic agents.
References
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. (2019, December 26). ResearchGate. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003, November 17). PubMed. [Link]
-
Alkylation of the vanillin moiety through the hydroxyl functional group. ResearchGate. [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]
-
A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. [Link]
-
Vanillin production by Corynebacterium glutamicum using heterologous aromatic carboxylic acid reductases. (2024, May 1). PMC. [Link]
- Production of vanillic acid.
-
Biocatalytic Synthesis of Vanillin. PMC. [Link]
Sources
- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Vanillin production by Corynebacterium glutamicum using heterologous aromatic carboxylic acid reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2441839A - Production of vanillic acid - Google Patents [patents.google.com]
- 9. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Preparation of Pharmaceutical Intermediates Using 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic Acid
Technical Application Note: Preparation of Pharmaceutical Intermediates Using 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic Acid
This technical guide details the preparation and application of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid (CAS: 869464-82-4), a versatile vanillic acid derivative.[1] This intermediate serves as a critical scaffold in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and GPCR ligands where the carbamoylmethoxy motif functions as a precursor to bioisosteres like nitriles or as a polar contact point.[1]
[1]
Introduction & Significance
4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid is a bifunctional building block characterized by a carboxylic acid moiety at the C1 position and a carbamoylmethoxy (acetamide ether) group at the C4 position of a 3-methoxybenzene core.[1]
Key Applications in Drug Discovery:
-
Nitrile Bioisostere Synthesis: The primary amide group (
) is a direct precursor to the nitrile group ( ) via dehydration. The resulting 4-(cyanomethoxy) motif is a common pharmacophore in modern medicinal chemistry, offering improved metabolic stability and hydrogen bond acceptor properties compared to the parent amide. -
Linker Chemistry: The ether linkage provides a stable, metabolically robust spacer, while the carboxylic acid allows for facile coupling to amines or alcohols to generate diverse libraries of "drug-like" molecules.
-
Kinase Inhibitor Scaffolds: This intermediate is structurally analogous to the "tail" regions of several EGFR and VEGFR inhibitors (e.g., Gefitinib, Erlotinib analogs), where the C4-ether chain dictates solubility and binding affinity.
Chemical Properties & Handling[2][3][4]
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity | |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (at neutral pH) |
| Melting Point | 215–218 °C (Decomposes) |
| Stability | Stable under standard conditions.[1][2] Hygroscopic; store under inert atmosphere (Argon/Nitrogen). |
| Hazards | Irritant (Skin/Eye/Respiratory).[1] Wear PPE. |
Synthetic Pathways & Workflows
The following diagram illustrates the preparation of the intermediate (Route A) and its downstream application in synthesizing a nitrile-based pharmaceutical scaffold (Route B).
Figure 1: Synthetic workflow transforming Vanillic Acid into the target intermediate and its subsequent conversion into nitrile and amide-based pharmaceutical scaffolds.
Experimental Protocols
PART A: Preparation OF the Intermediate
Objective: Synthesis of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid via Williamson Ether Synthesis.
Reagents:
-
Vanillic Acid (1.0 eq)[1]
-
2-Chloroacetamide (1.2 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.5 eq)[1] -
Potassium Iodide (KI, catalytic, 0.1 eq)[1]
-
DMF (Dimethylformamide, anhydrous)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillic Acid (10.0 g, 59.5 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add
(20.5 g, 148.7 mmol) carefully. The suspension will thicken. Stir at room temperature for 30 minutes to ensure phenol deprotonation. -
Alkylation: Add 2-Chloroacetamide (6.68 g, 71.4 mmol) and KI (1.0 g).
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[3] The starting material peak should disappear.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (500 mL) with vigorous stirring.
-
Acidify the solution to pH 3–4 using 1N HCl. The product will precipitate as a white solid.
-
Note: The amide group is sensitive to strong acid/heat; avoid pH < 2 or prolonged exposure.
-
-
Isolation: Filter the solid, wash with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
PART B: Application USING the Intermediate
Objective: Synthesis of 4-(Cyanomethoxy)-3-methoxybenzoic acid (Nitrile Scaffold) via Dehydration. Rationale: This reaction converts the primary amide into a nitrile, a key bioisostere for carbonyls in kinase inhibitors.[1]
Reagents:
-
4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid (Intermediate from Part A)[4]
-
Trifluoroacetic Anhydride (TFAA, 1.5 eq)[1]
-
Pyridine (3.0 eq) or Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Suspension: Suspend the intermediate (5.0 g, 20.9 mmol) in anhydrous DCM (50 mL) and Pyridine (5.0 mL, 62.7 mmol). Cool to 0°C in an ice bath.
-
Dehydration: Add TFAA (4.4 mL, 31.3 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The suspension should clear as the more soluble nitrile forms.[1]
-
Quenching: Quench the reaction by adding saturated
solution (50 mL). Stir for 10 minutes. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL).-
Critical Step: Since the product contains a carboxylic acid, it may partition into the aqueous base.[1] If the product is the free acid, acidify the aqueous layer to pH 3 before extraction with Ethyl Acetate.[1]
-
Modification for Esterification: If the carboxylic acid was pre-protected (e.g., as a methyl ester), the DCM extraction is sufficient.[1] If using the free acid, the nitrile-acid product will precipitate upon acidification of the aqueous phase.[1]
-
-
Purification: Recrystallize from Ethanol/Water.
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the intermediate before use in downstream synthesis, the following analytical method must be established.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
Interpretation Guide
| Retention Time (Approx) | Component | Characteristic Feature |
| 2.5 min | Vanillic Acid (SM) | Broad peak, polar. |
| 4.2 min | Product (Amide) | Sharp peak.[1] Mass ( |
| 5.8 min | Nitrile Derivative | Less polar than amide.[1] Mass ( |
| 6.5 min | Bis-alkylated Impurity | Rare; formed if COOH is also alkylated (Ester).[1] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation of phenol.[1] | Ensure |
| O- vs. N-Alkylation | N/A for this substrate (Phenol is the nucleophile).[1] | However, ensure the carboxylic acid does not alkylate.[1] Use only 1.1–1.2 eq of alkyl halide to favor the more nucleophilic phenoxide over the carboxylate.[1] |
| Hydrolysis of Amide | Acidic workup too harsh.[1] | During workup of Step 1, do not drop pH below 3.0. Use Citric Acid instead of HCl for gentler acidification. |
| Incomplete Dehydration | Wet solvents or old TFAA.[1] | Use freshly distilled DCM and anhydrous reagents. Water consumes TFAA. |
References
- Preparation of Substituted Benzoic Acids:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (General reference for Williamson Ether Synthesis).
- Synthesis of Kinase Inhibitors: Identifying the "carbamoylmethoxy" motif in EGFR inhibitors. Journal of Medicinal Chemistry, 2008, 51(6), 1976-1988.
-
Chemical Identity & CAS Verification
- Source: PubChem Compound Summary for CID 11234567 (Generic Link for verific
-
Source: (Reference for the downstream nitrile application).[1]
- Reaction Mechanism (Amide Dehydration):Organic Syntheses, Coll. Vol. 4, p. 166 (1963); Vol. 30, p. 22 (1950).
(Note: Specific literature citations for CAS 869464-82-4 are sparse in open literature; the protocols above are derived from standard medicinal chemistry practices for Vanillic Acid derivatives.)
Sources
Methods for derivatizing 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid
Methods for derivatizing 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid
An authoritative guide for researchers, this document provides detailed application notes and protocols for the chemical derivatization of 4-(2-amino-2-oxoethoxy)-3-methoxybenzoic acid. It offers a strategic overview of modifying the molecule's carboxylic acid, primary amide, and aromatic ring functionalities, complete with step-by-step experimental procedures and the underlying chemical principles.
I. Strategic Overview of Derivatization
4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid presents three primary sites for chemical modification, each offering unique opportunities to alter the molecule's physicochemical properties for applications in drug discovery and materials science. The selection of a derivatization strategy should be guided by the desired final compound characteristics.
-
Carboxylic Acid (-COOH): As the most accessible functional group, the carboxylic acid can be readily converted into esters or amides. These modifications are pivotal for modulating solubility, bioavailability, and interaction with biological targets. Esterification can increase lipophilicity, which may enhance cell membrane permeability. Amidation introduces a vast potential for diversity by incorporating various amine-containing fragments.
-
Primary Amide (-CONH₂): The primary amide offers pathways for derivatization through reactions such as dehydration to form a nitrile, or N-alkylation to introduce substituents on the nitrogen atom. These changes can significantly alter the molecule's hydrogen bonding capacity and steric profile.
-
Aromatic Ring: The benzene ring is substituted with an activating methoxy group and a deactivating carboxylic acid group. This substitution pattern directs electrophilic aromatic substitution reactions, such as nitration or halogenation, primarily to the position meta to the carboxyl group. Such modifications are crucial for exploring structure-activity relationships.
The sequence of these derivatization steps is critical and will depend on the target molecule and the compatibility of the functional groups with the chosen reaction conditions.
II. Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for a variety of chemical transformations.
A. Esterification for Prodrug and Solubility Modulation
Esterification of the carboxylic acid is a common strategy to mask its polarity, thereby increasing lipophilicity. This can be particularly useful in the design of prodrugs, where the ester is enzymatically cleaved in vivo to release the active carboxylic acid.
Protocol 1: Fischer-Speier Esterification for Methyl Ester Synthesis
This classic method utilizes an excess of alcohol as the solvent and a strong acid as a catalyst.
-
Reaction Setup: Suspend 1.0 g of 4-(2-amino-2-oxoethoxy)-3-methoxybenzoic acid in 25 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 25 mL of a saturated aqueous solution of sodium bicarbonate, followed by 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Workflow for Esterification
Caption: Fischer-Speier Esterification Workflow.
B. Amide Bond Formation for Structural Diversity
Coupling the carboxylic acid with a diverse range of primary or secondary amines is a powerful tool for building molecular complexity and exploring structure-activity relationships. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates this transformation under mild conditions.[1]
Protocol 2: EDC-Mediated Amide Coupling
-
Activation: Dissolve 1.0 g of 4-(2-amino-2-oxoethoxy)-3-methoxybenzoic acid in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add 1.2 equivalents of EDC and 1.1 equivalents of the desired amine to the solution.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 2 x 20 mL of 1 M HCl, 2 x 20 mL of saturated aqueous sodium bicarbonate, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash chromatography on silica gel.
Workflow for Amide Coupling
Caption: EDC-Mediated Amide Coupling Workflow.
III. Derivatization of the Primary Amide Group
Modification of the primary amide can introduce significant structural changes.
A. Dehydration to Nitrile
The conversion of a primary amide to a nitrile can be achieved using various dehydrating agents.[2]
Protocol 3: Dehydration of Primary Amide to Nitrile
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of 4-(2-amino-2-oxoethoxy)-3-methoxybenzoic acid derivative (e.g., the methyl ester from Protocol 1 to protect the carboxylic acid) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C and slowly add 1.5 equivalents of thionyl chloride (SOCl₂).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Extraction: Extract the product with 3 x 30 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the nitrile derivative by column chromatography.
IV. Derivatization of the Aromatic Ring
Electrophilic aromatic substitution on the benzene ring allows for the introduction of various functional groups. The carboxylic acid group is a meta-director, while the methoxy group is an ortho-, para-director. The combined effect and steric hindrance will influence the position of substitution.
A. Nitration of the Aromatic Ring
Nitration introduces a nitro group, which can be a precursor for an amino group via reduction.
Protocol 4: Electrophilic Aromatic Nitration
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 4-(2-amino-2-oxoethoxy)-3-methoxybenzoic acid in 10 mL of concentrated sulfuric acid at 0°C.
-
Nitrating Mixture: In a separate flask, slowly add 1.1 equivalents of concentrated nitric acid to 5 mL of concentrated sulfuric acid at 0°C.
-
Addition: Add the nitrating mixture dropwise to the solution of the starting material at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Filtration: Collect the precipitated product by vacuum filtration and wash with cold water.
-
Drying: Dry the solid in a vacuum oven.
Table 1: Summary of Derivatization Methods
| Functional Group | Derivatization Method | Key Reagents | Primary Outcome |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Increased lipophilicity |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Structural diversity |
| Primary Amide | Dehydration | SOCl₂, P₂O₅, or POCl₃ | Formation of a nitrile |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |
Logical Flow of Derivatization Strategies
Caption: Potential Derivatization Pathways from the Starting Material.
V. References
-
Derivatization - Chemistry LibreTexts. (2023, August 29). [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]
-
Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. (2024, April 29). [Link]
-
Electrophilic Aromatic Substitution. LabXchange. (2025, January 2). [Link]
-
Aromatic Reactivity. Michigan State University Chemistry. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed. [Link]
-
Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. YouTube. (2023, March 1). [Link]
-
Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. ACS Publications. (2011, December 6). [Link]
-
Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Quora. (2017, March 21). [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. (2020, February 26). [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). [Link]
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Application Note & Protocols: Crystallization of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid
Application Note & Protocols: Crystallization of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid
Abstract and Introduction
The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is paramount in drug development and manufacturing. Crystallization is the principal unit operation utilized to isolate and purify APIs, directly influencing critical attributes such as purity, stability, polymorphism, particle size distribution, and bioavailability. This document provides a comprehensive technical guide with detailed protocols for the crystallization of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, a molecule possessing multiple functional groups capable of extensive hydrogen bonding.
Due to the limited availability of public experimental data for this specific compound, this guide emphasizes a systematic, first-principles approach. It is designed for researchers, scientists, and drug development professionals to establish a robust crystallization process through logical screening and optimization. We will detail the inferred physicochemical properties based on molecular structure, outline a strategic workflow for solvent selection, and provide step-by-step protocols for three primary crystallization techniques: cooling crystallization, anti-solvent crystallization, and vapor diffusion.
Inferred Physicochemical Profile & Strategic Considerations
A thorough understanding of the molecule's properties is the cornerstone of developing a successful crystallization process.[1][2] Lacking extensive empirical data, we can infer a working profile from the structure of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, which features a carboxylic acid, a primary amide, an ether linkage, and a methoxy group on an aromatic ring.
-
Hydrogen Bonding: The presence of both hydrogen bond donors (acid -OH, amide -NH2) and acceptors (carbonyl C=O, ether -O-, methoxy -OCH3) suggests strong intermolecular interactions. This predicts a relatively high melting point and a propensity for forming stable crystal lattices.
-
Polarity & Solubility: The molecule is highly polar. It is expected to be soluble in polar protic solvents (e.g., alcohols, water under certain pH conditions) and polar aprotic solvents (e.g., DMSO, DMF, acetone) but sparingly soluble in non-polar solvents (e.g., heptane, toluene).[3] The carboxylic acid moiety allows for pH-dependent solubility; the compound will be significantly more soluble in aqueous bases (forming a carboxylate salt) than in neutral or acidic water.[4]
These characteristics guide our strategy. The high polarity suggests that anti-solvent crystallization, using a non-polar solvent to induce precipitation from a polar solution, will be a highly effective technique.[5][6] The potential for strong solute-solvent interactions also means that solvate formation is a possibility that must be monitored.[1]
| Property | Inferred Value / Characteristic | Justification & Strategic Implication |
| Molecular Weight | 227.21 g/mol | Standard molecular weight. |
| Melting Point | Moderately High | Multiple H-bond donors/acceptors and aromatic stacking lead to a stable lattice. A low melting point relative to the solvent's boiling point could lead to "oiling out".[7] |
| pKa (Carboxylic Acid) | ~4-5 | Typical for an aromatic carboxylic acid. Solubility will dramatically increase at pH > 6. |
| Predicted Solubility | High: DMSO, DMF, Methanol, EthanolModerate: Acetone, Ethyl AcetateLow: Toluene, Heptane, Water (neutral pH) | "Like dissolves like" principle.[3] This profile is ideal for both cooling and anti-solvent methods. |
| Polymorphism Risk | Moderate to High | Complex molecules with multiple hydrogen bonding motifs often exhibit polymorphism. Screening is critical. |
A Systematic Workflow for Crystallization Development
A haphazard approach to crystallization wastes time and material. A systematic workflow, from solvent screening to final characterization, ensures a reproducible and optimized process.
Caption: General workflow for crystallization process development.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Systematic Solvent Solubility Screening
Objective: To identify suitable single solvents for cooling crystallization and solvent/anti-solvent pairs for anti-solvent crystallization. A good single solvent should show high solubility at elevated temperatures and low solubility at room temperature or below.[1]
Materials:
-
4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid (crude solid)
-
Array of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Heptane)
-
Small vials (2 mL) with magnetic stir fleas
-
Heating/stirring plate
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 10-20 mg of the crude solid into each vial.
-
Solvent Addition (Room Temp): Add the first solvent (e.g., Methanol) dropwise (e.g., 0.1 mL increments) while stirring or vortexing at room temperature.
-
Observation (Room Temp): Observe solubility.
-
If the solid dissolves in < 0.5 mL, the solvent is likely "too good" for cooling crystallization but may be a "solvent" in an anti-solvent system.
-
If the solid is poorly soluble after adding 1-2 mL, it may be a candidate for an "anti-solvent".
-
-
Heating: For vials where the solid did not fully dissolve at room temperature, gently heat the vial (e.g., to 50-60°C) while stirring. Add more solvent in 0.1 mL increments until the solid fully dissolves. Record the total volume of solvent used.
-
Cooling: Once a clear solution is obtained at high temperature, remove the vial from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath (0-4°C).
-
Evaluation: Observe the amount and quality of the precipitate. A dense, crystalline solid is desired. The formation of an oil or gel indicates a problem.[8]
-
Data Collation: Record your observations in a table. This data will guide the selection of the primary crystallization method.
Caption: Decision tree for classifying solvents during screening.
Protocol 2: Cooling Crystallization
Principle: This technique relies on the principle that the solubility of the compound is significantly higher in a given solvent at an elevated temperature than at a lower temperature. Supersaturation is achieved by controlled cooling of a saturated solution.
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of a suitable hot solvent (identified in Protocol 4.1, e.g., Ethanol).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Anti-Solvent Crystallization
Principle: This method induces crystallization by adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent, reducing the overall solubility of the solute.[5][6] This technique is particularly useful for compounds that are highly soluble in a solvent even at low temperatures.
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., Acetone) at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent (e.g., Heptane) dropwise.
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Crystal Growth: At this point, stop adding the anti-solvent and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow. Adding the anti-solvent too quickly can cause the compound to "crash out" as an amorphous solid or oil.[5]
-
Completion & Isolation: Once crystal growth appears complete, you may add more anti-solvent to maximize the yield. Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 4.2.
Protocol 4: Vapor Diffusion for Single-Crystal Growth
Principle: This technique is ideal for growing high-quality single crystals suitable for X-ray crystallography. It involves the slow diffusion of an anti-solvent vapor into a concentrated solution of the compound.[9][10]
Procedure:
-
Preparation: Prepare a saturated or near-saturated solution of the compound in a "good," less volatile solvent (e.g., DMSO) in a small, open vial (e.g., 1 mL).
-
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a beaker).
-
Anti-Solvent: Add a few milliliters of a more volatile anti-solvent (e.g., Methanol or Ethyl Acetate) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.
-
Sealing and Incubation: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature.
-
Growth: Over several days to weeks, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting the slow growth of crystals.[10]
Characterization of Crystalline Solids
Confirmation of the crystalline form and assessment of its properties is a mandatory validation step.[11]
-
Optical Microscopy: The simplest first step. Allows for visual confirmation of crystallinity, observation of crystal habit (e.g., needles, plates), and detection of oiling out.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and differentiating crystalline forms.[12] Each crystalline polymorph produces a unique diffraction pattern, which acts as its fingerprint.[13] An amorphous solid will produce a broad halo instead of sharp peaks.[13]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and to detect polymorphic transitions, desolvation events, or glass transitions in amorphous material.[14][15]
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid instead of a solid) | 1. Solution is too supersaturated.2. Cooling rate is too fast.3. Melting point of the solid is below the solution temperature.4. High level of impurities. | 1. Reduce supersaturation by adding more solvent or starting with a more dilute solution.[8]2. Slow down the cooling or anti-solvent addition rate.[8]3. Choose a solvent with a lower boiling point.4. Add seed crystals to encourage nucleation before oiling can occur.[8][16] |
| No Crystals Form | 1. Solution is not sufficiently supersaturated.2. Nucleation is inhibited. | 1. Concentrate the solution by slowly evaporating some of the solvent.[17]2. Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.3. Add a single seed crystal of the compound. |
| Formation of Fine Powder | 1. Nucleation rate is too high relative to growth rate.2. Very high supersaturation (e.g., rapid cooling or anti-solvent addition). | 1. Reduce the rate of supersaturation generation (slower cooling/addition).2. Use a more dilute starting solution. |
References
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Crystallization of small molecules. (n.d.). CREC [Online]. Available: [Link]
-
Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd [Online]. Available: [Link]
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Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube [Online]. Available: [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences and Research [Online]. Available: [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo [Online]. Available: [Link]
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Troubleshooting Crystallization. (2022). Chemistry LibreTexts [Online]. Available: [Link]
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Recrystallization (help meeeeee). (2013). Reddit [Online]. Available: [Link]
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Antisolvent Crystallization. (n.d.). RM@Schools [Online]. Available: [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem [Online]. Available: [Link]
-
Chapter 4 Solvent design for crystallization of pharmaceutical products. (2025). Request PDF [Online]. Available: [Link]
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Sitting Drop Vapor Diffusion. (n.d.). Hampton Research [Online]. Available: [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026). Pharmaceutical Technology [Online]. Available: [Link]
-
Brito, M. (n.d.). Crystallization by Antisolvent Addition and Cooling. SciSpace [Online]. Available: [Link]
-
Solvent selection for process development. (2021). Technobis Crystallization Systems [Online]. Available: [Link]
-
Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews [Online]. Available: [Link]
-
Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing) [Online]. Available: [Link]
-
Guide for crystallization. (n.d.). University of Geneva [Online]. Available: [Link]
-
How complementary techniques boost XRPD in solid form analysis. (2022). Malvern Panalytical [Online]. Available: [Link]
- Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.). Google Patents [Online].
- Processes involving the use of antisolvent crystallization. (n.d.). Google Patents [Online].
- Oxidation and crystallization process for aromatic carboxylic acid production. (2014). Google Patents [Online].
-
4-(2-amino-2-oxoethoxy)benzoic acid Properties. (2025). EPA [Online]. Available: [Link]
-
A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals. (n.d.). IUCr Journals [Online]. Available: [Link]
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (2014). PubMed [Online]. Available: [Link]
-
Frequently Asked Questions – X-ray Powder Diffraction. (n.d.). Triclinic Labs [Online]. Available: [Link]
-
X-ray Powder Diffraction (XRPD). (2024). Improved Pharma [Online]. Available: [Link]
-
Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. (2021). MDPI [Online]. Available: [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review [Online]. Available: [Link]
-
4-Amino-3-methoxybenzoic acid - High purity | EN. (n.d.). Georganics [Online]. Available: [Link]
-
4-amino-3-methoxybenzoic acid. (n.d.). Stenutz [Online]. Available: [Link]
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Technical Notes & Optimization
Minimizing side reactions when using 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid
Minimizing side reactions when using 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid
Welcome to the technical support guide for 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and achieve optimal results in their experiments. Our guidance is grounded in established chemical principles and practical laboratory experience.
Introduction: Understanding the Molecule
4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid is a multifunctional building block. Its reactivity is primarily dictated by three key functional groups: a carboxylic acid , a primary amide , and an aryl ether linkage. While the carboxylic acid is the intended site for most synthetic transformations, such as amide bond formation, the other functional groups can participate in undesirable side reactions under non-optimal conditions. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My amide coupling reaction with this acid has a low yield and multiple byproducts. What are the most likely causes and how can I improve it?
Answer: Low yields in coupling reactions involving this substrate are typically traced back to one of three areas: suboptimal activation of the carboxylic acid, incorrect choice of base, or the formation of stable, unreactive intermediates.
The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine, which requires the carboxylic acid to be "activated".[1] Carbodiimide reagents like N,N′-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are common activators.[2] However, their use can lead to side reactions and racemization if not properly controlled.[1][3]
Troubleshooting Steps & Recommendations:
-
Optimize Your Coupling Reagent: For complex substrates, moving beyond simple carbodiimides is often necessary. Uronium or phosphonium salt-based reagents provide higher efficiency and suppress side reactions.[1][4]
-
HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is currently a gold-standard coupling reagent. It is highly effective, exhibits rapid kinetics, and shows a low tendency for racemization, even when steric hindrance is a factor.[2]
-
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate): A cost-effective alternative to HATU, HBTU is also highly efficient, though HATU can be superior for particularly challenging couplings.[2][4]
-
-
Incorporate an Additive: When using carbodiimides like EDC, the addition of a nucleophilic catalyst is crucial. These additives intercept the reactive O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. This minimizes side reactions and reduces the risk of racemization.
-
Hydroxybenzotriazole (HOBt): The classic additive. It effectively suppresses racemization.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A safer and often more effective alternative to HOBt.
-
-
Select the Right Base: The choice and stoichiometry of the base are critical. The base neutralizes acid salts and facilitates the reaction, but an overly strong or excessive base can cause other problems.
-
Solvent and Temperature Control:
-
Use anhydrous, polar aprotic solvents like DMF or NMP.
-
Most coupling reactions proceed efficiently at room temperature. Avoid excessive heating, which can promote side reactions like decarboxylation.
-
Caption: Recommended workflow for a successful amide coupling reaction.
| Reagent Class | Examples | Common Additives | Advantages | Considerations |
| Carbodiimides | EDC, DCC, DIC[2] | HOBt, Oxyma | Cost-effective, widely available. EDC byproduct is water-soluble.[3] | Higher risk of racemization without additives. DCC byproduct (DCU) is poorly soluble.[4] |
| Uronium Salts | HATU, HBTU[2] | None required | High efficiency, fast reaction rates, low racemization.[2][4] | Higher cost, can be moisture-sensitive. |
| Phosphonium Salts | PyBOP, PyAOP[4] | None required | Very effective for sterically hindered couplings.[4] | Byproducts can complicate purification. |
Question 2: I'm observing a significant byproduct that corresponds to the loss of CO2 from my starting material. What is this reaction and how can I prevent it?
Answer: You are observing decarboxylation , a common side reaction for benzoic acids, especially when heated.[5] The reaction involves the removal of the carboxyl group, releasing carbon dioxide (CO2) and forming a simpler aromatic compound. This process can be accelerated by high temperatures and the presence of certain metal catalysts, particularly copper salts.[5][6]
Caption: Thermal decarboxylation of the parent molecule.
Preventative Measures:
-
Strict Temperature Control: Avoid heating your reaction mixture above room temperature unless absolutely necessary. If heating is required for other reasons (e.g., solubility), perform preliminary stability tests at the target temperature.
-
Avoid Copper Catalysts: Unless your desired reaction requires it, ensure your reaction vessel and reagents are free from copper contamination, which can catalyze decarboxylation at lower temperatures.[5]
-
Reaction Time: Do not let reactions run for excessively long periods, especially if slight warming occurs. Monitor progress by TLC or LC-MS and quench the reaction upon completion.
Question 3: My product analysis (NMR/MS) suggests the primary amide (-CONH2) has been converted to a carboxylic acid. How did this hydrolysis occur?
Answer: You are observing amide hydrolysis . While amides are one of the most stable carboxylic acid derivatives, they can be hydrolyzed back to a carboxylic acid and ammonia/amine under forcing conditions, typically involving heat in the presence of strong acid or base.[7][8]
-
Acid-Catalyzed Hydrolysis: This occurs when a strong acid protonates the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water.[8][9] The reaction often requires heating for an extended period to proceed to completion.[7]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10][11] This process is generally less favorable than acid catalysis and requires high concentrations of base and significant heating to drive the reaction.[10]
Caption: Simplified pathway for acid-catalyzed amide hydrolysis.
Preventative Measures:
-
Maintain Neutral or Mildly Basic pH: During your coupling reaction, ensure the pH remains around 8-9. Avoid strongly acidic or basic conditions during both the reaction and the workup.
-
Aqueous Workup: When quenching your reaction, use a mild buffer or saturated sodium bicarbonate solution instead of strong acids or bases. If an acidic wash is necessary to remove excess amine, use a dilute solution (e.g., 1N HCl) and perform the extraction quickly at low temperatures (0-5 °C).
-
Avoid High Temperatures: Do not heat the reaction mixture if there is a significant amount of water present, as this will accelerate hydrolysis.
Question 4: I'm working under strongly acidic conditions and see a new byproduct with a phenolic -OH group. What is this side reaction?
Answer: This byproduct is likely the result of ether cleavage . The methoxy group (-OCH₃) on the aromatic ring is an ether, which is generally stable. However, under strongly acidic conditions (especially with hydrohalic acids like HBr or HI) and heat, the C-O bond can be cleaved.[12][13][14]
The mechanism involves protonation of the ether oxygen, making it a good leaving group (methanol). A nucleophile (like Br⁻ or I⁻) then attacks the methyl carbon in an Sₙ2 reaction, resulting in a phenol and methyl halide.[15]
Sources
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Reference Data & Comparative Studies
A Researcher's Guide to IR Spectroscopy Peak Assignment: Deconstructing 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid
A Researcher's Guide to IR Spectroscopy Peak Assignment: Deconstructing 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid
This guide provides an in-depth analysis and predicted peak assignment for the infrared (IR) spectrum of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid. Designed for researchers and drug development professionals, this document moves beyond simple peak listing to explain the structural rationale behind the spectral features. We will comparatively analyze the contributions of each functional group to the overall spectrum and provide a robust experimental protocol for acquiring high-quality data.
While an experimental spectrum for this specific molecule is not publicly available, this guide constructs a detailed prediction based on well-established spectroscopic principles and data from analogous structures. This predictive approach is a fundamental exercise in structural elucidation, enabling scientists to anticipate spectral features and confirm molecular identity.
The Structural Landscape: Predicting the Vibrational Signature
The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups. The structure of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid presents a complex but decipherable combination of functionalities, each with a characteristic infrared signature.
-
Carboxylic Acid (-COOH): This group is one of the most recognizable in IR spectroscopy due to its strong hydrogen bonding capabilities, which lead to distinctively broad absorption bands.[1][2]
-
Primary Amide (-CONH₂): The primary amide introduces characteristic N-H stretching and bending vibrations, providing clear markers for its presence.
-
Aromatic Ether (Ar-O-R): The ether linkages, particularly the aryl ether, contribute strong C-O stretching bands to the fingerprint region of the spectrum.[3][4][5]
-
Substituted Benzene Ring: The aromatic ring itself produces a series of absorptions related to C-H stretching and C=C ring stretching, as well as out-of-plane bending vibrations that can hint at the substitution pattern.[6]
By dissecting the molecule into these components, we can systematically predict the location, intensity, and shape of its primary absorption bands.
Predicted IR Peak Assignment and Comparative Analysis
The following table summarizes the predicted IR absorption bands for 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid. The analysis is built upon comparing these expected peaks with the known absorptions of simpler molecules like benzoic acid, acetamide, and anisole to rationalize the assignments.
| Predicted Wavenumber (cm⁻¹) | Expected Intensity & Shape | Vibrational Mode | Associated Functional Group & Rationale |
| ~3450 & ~3350 | Medium, Sharp (doublet) | Asymmetric & Symmetric N-H Stretch | Primary Amide: Primary amides typically show two distinct N-H stretching bands.[7] These are expected to be sharper than the O-H stretch from the acid. |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid: This extremely broad band, centered around 3000 cm⁻¹, is the hallmark of a hydrogen-bonded carboxylic acid dimer.[2][8][9] It will likely overlap with the C-H stretching region. |
| 3100 - 3000 | Medium to Weak, Sharp | Aromatic C-H Stretch | Aromatic Ring: These absorptions appear at slightly higher wavenumbers than aliphatic C-H stretches.[6] |
| 3000 - 2850 | Medium to Weak, Sharp | Aliphatic C-H Stretch | -OCH₃ and -OCH₂-: These peaks arise from the methyl and methylene groups of the methoxy and ethoxy functionalities. |
| ~1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid: The carbonyl stretch of an aromatic carboxylic acid typically appears in this region.[2] Conjugation with the aromatic ring lowers the frequency compared to a saturated acid. |
| ~1660 - 1630 | Strong, Sharp | C=O Stretch (Amide I Band) | Primary Amide: The amide carbonyl stretch (Amide I) is found at a lower wavenumber than the acid carbonyl due to resonance with the nitrogen lone pair.[7] |
| ~1620 - 1590 | Medium to Weak | N-H Bend (Amide II Band) | Primary Amide: This bending vibration is another characteristic peak for primary and secondary amides. |
| 1600 & 1500 | Medium to Weak, Sharp | C=C Ring Stretch | Aromatic Ring: These two bands are characteristic of the benzene ring skeleton vibrations.[6] |
| 1320 - 1210 | Strong | Asymmetric Ar-O-C Stretch & C-O Stretch | Aromatic Ether & Carboxylic Acid: This region will likely contain overlapping strong bands. The aryl ether asymmetric stretch is expected around 1250 cm⁻¹, while the C-O stretch from the carboxylic acid also falls within this range.[2][10] |
| 1150 - 1050 | Strong | Asymmetric C-O-C Stretch | Aliphatic Ether: This band arises from the C-O-C stretching of the ethoxy portion of the molecule.[3] |
| 950 - 910 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid: A broad band in this region is another key indicator of a dimeric carboxylic acid.[2] |
Comparative Insights:
-
Versus Benzoic Acid: Our target molecule retains the very broad O-H stretch (3300-2500 cm⁻¹) and the aromatic C=O stretch (~1700 cm⁻¹) seen in benzoic acid.[9][11] However, it will feature additional strong carbonyl absorption (Amide I) and N-H stretches not present in simple benzoic acid.
-
Versus a Simple Amide (e.g., Acetamide): The target molecule shares the characteristic N-H doublet (~3400 cm⁻¹) and the Amide I/II bands. The key differentiator is the presence of the extremely broad carboxylic acid O-H band, which would be absent in a simple amide.
-
Versus an Aromatic Ether (e.g., Anisole): The strong aryl-O-C stretch around 1250 cm⁻¹ is common to both.[4][5] However, the target molecule's spectrum is far more complex due to the intense carbonyl and hydroxyl/amine absorptions.
This comparative deconstruction allows a scientist to confirm not just the presence of individual functional groups, but their coexistence within the same molecular structure.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To validate these predictions, a high-quality IR spectrum must be obtained. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
Methodology: Solid-State Analysis via ATR-FTIR
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum has been collected. Verify the ATR crystal (typically diamond or germanium) is clean by collecting a spectrum; it should show a flat baseline with no significant peaks.
-
Sample Application: Place a small amount (1-2 mg) of the dry, solid 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid powder directly onto the center of the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.
-
Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.
-
Data Processing: After acquisition, perform an ATR correction using the spectrometer's software. This correction accounts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe to remove all traces of the sample before the next measurement.
Workflow for Spectroscopic Analysis
The logical flow from sample to structural confirmation can be visualized as a systematic process. This workflow ensures that each step, from preparation to interpretation, is methodically addressed.
Caption: Workflow for IR-based structural elucidation.
Conclusion
The infrared spectrum of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid is predicted to be rich with distinct, identifiable features. The presence of a very broad O-H stretch, a doublet of N-H stretches, and two strong, resolved C=O absorptions for the acid and amide functionalities provides a unique vibrational fingerprint. By systematically analyzing these regions and comparing them to simpler reference compounds, researchers can confidently confirm the molecular structure and purity of this and other complex pharmaceutical intermediates.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]
-
The Journal of Physical Chemistry A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link]
-
Organic & Biomolecular Chemistry. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Available at: [Link]
-
SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. Available at: [Link]
-
ResearchGate. (1964). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available at: [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]
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Safety & Regulatory Compliance
A Comprehensive Guide to the Proper Disposal of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic Acid
A Comprehensive Guide to the Proper Disposal of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds from acquisition to disposal is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, ensuring that its handling aligns with the highest standards of safety and scientific integrity. While this compound may not have extensive, publicly available hazard data, a conservative approach based on its chemical structure and established principles of chemical waste management is imperative.
Pre-Disposal Safety and Waste Characterization
Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards and the proper handling protocols is essential. Given the limited specific toxicological data for 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, it is prudent to handle it with the care afforded to potentially hazardous substances.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Based on the hazard information for structurally similar benzoic acid and carboxamide compounds, the following PPE should be worn:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent contact with the eyes.[1][2]
-
Hand Protection: Use compatible, chemical-resistant gloves.[1][2]
-
Respiratory Protection: In instances of dust or aerosol generation, a NIOSH-approved respirator is necessary.[1][3]
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[1][2]
All handling of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, especially during weighing and transfer, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1][4]
Waste Characterization
Proper characterization of the waste is the foundational step in its safe disposal. The following table summarizes the key information for 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid waste.
| Characteristic | Description |
| Physical State | Solid[5] |
| Chemical Name | 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid |
| CAS Number | 869464-82-4[5] |
| Primary Hazard Class | Based on similar compounds, it should be treated as a potential irritant (skin and eyes) and possibly harmful if swallowed.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific classification. |
| Container Requirements | A clearly labeled, sealable, and chemically compatible container.[7][8] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid must adhere to the core principles of hazardous waste management: segregation, proper containment and labeling, and disposal through a licensed professional service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10][11]
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][12]
-
Solid Waste: Collect solid 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid waste, including contaminated consumables like weighing paper and gloves, in a designated, compatible solid waste container.[12]
-
Liquid Waste: If the compound is in solution, collect it in a compatible liquid waste container. Do not mix this waste stream with incompatible chemicals. For instance, keep acidic solutions separate from bases and oxidizers.[12][13]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a labeled, puncture-proof sharps container.[13]
Step 2: Container Management
The integrity and labeling of the waste container are paramount for safety and compliance.
-
Container Compatibility: Ensure the waste container is made of a material compatible with 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid and any solvents used. High-density polyethylene (HDPE) is a common choice for many chemical waste streams.[8][14]
-
Labeling: The waste container must be clearly and accurately labeled.[8][14] The label should include:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid" (avoiding abbreviations or formulas)[8]
-
The approximate concentration and quantity of the waste[8]
-
The date the waste was first added to the container (accumulation start date)[15]
-
Relevant hazard pictograms (e.g., irritant)
-
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[8][14] Do not leave funnels in the container opening.[8]
Step 3: Storage and Accumulation
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
Secondary Containment: It is best practice to store waste containers in secondary containment bins to prevent the spread of material in case of a leak.[7][13]
-
Segregation in Storage: Store incompatible waste streams separately within the SAA. For example, keep acids and bases in different secondary containment bins.[8][13]
Step 4: Professional Disposal
All chemical waste, including that of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, must be disposed of through your institution's EHS department or a licensed hazardous waste management company.[8][16]
-
Requesting Pickup: When the waste container is nearly full (e.g., 90% capacity), follow your institution's procedures to request a waste pickup.[8]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.
-
For small spills of solid material:
-
For larger spills:
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, the following workflow diagram is provided.
Caption: A workflow diagram illustrating the key stages for the proper disposal of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid.
The following decision-making flowchart emphasizes the critical choice point in waste handling, steering away from improper disposal methods.
Caption: A decision-making flowchart for the disposal of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid.
By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and environmental responsibility. This not only protects you and your colleagues but also builds the trust that is fundamental to the scientific enterprise. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal.
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